alpha-NADP(+) -

alpha-NADP(+)

Catalog Number: EVT-1585520
CAS Number:
Molecular Formula: C21H29N7O17P3+
Molecular Weight: 744.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-NADP(+) is a nicotinamide dinucleotide that is NADP(+) in which the anomeric centre of the ribosyldihydronicotinamide moiety has alpha- rather than beta-configuration. It is a conjugate acid of an alpha-NADP(3-).
Overview

alpha-Nicotinamide adenine dinucleotide phosphate (alpha-NADP+) is a crucial coenzyme involved in various biological processes, particularly in redox reactions and metabolic pathways. It plays a significant role in cellular metabolism, including the synthesis of nucleotides and the regulation of oxidative stress. This compound is derived from nicotinamide adenine dinucleotide and is essential for the function of several enzymes, particularly those involved in anabolic reactions.

Source and Classification

alpha-NADP+ is classified as a nucleotide coenzyme, specifically a phosphorylated form of nicotinamide adenine dinucleotide. It can be synthesized from nicotinamide adenine dinucleotide through the action of NAD kinase, which catalyzes the phosphorylation of NAD+ to produce alpha-NADP+ . The primary sources of alpha-NADP+ in biological systems include dietary intake of niacin (vitamin B3) and the salvage pathways that recycle nicotinamide and other precursors into NAD+ and subsequently into alpha-NADP+ .

Synthesis Analysis

Methods

The synthesis of alpha-NADP+ can be achieved through enzymatic pathways involving NAD kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to NAD+, resulting in the formation of alpha-NADP+. There are various methods reported for synthesizing this compound, including:

  • Enzymatic synthesis: Utilizing purified NAD kinase from various sources (e.g., bacteria, mammals) to convert NAD+ to alpha-NADP+.
  • Chemical synthesis: Although less common, chemical methods can also be employed to synthesize alpha-NADP+, typically involving phosphorylation reactions under controlled conditions.

Technical Details

The enzymatic synthesis often requires specific conditions such as pH optimization, temperature control, and substrate concentration adjustments to maximize yield. For example, studies have shown that the activity of NAD kinase can be influenced by factors such as ionic strength and the presence of divalent metal ions .

Molecular Structure Analysis

Structure

alpha-NADP+ consists of two nucleotides joined by their phosphate groups. The molecular structure features an adenine base linked to a ribose sugar, which is further connected to a nicotinamide moiety. The phosphate group attached to the 2' position of the ribose distinguishes it from its non-phosphorylated counterpart.

Data

The structural data for alpha-NADP+ reveals key interactions within its binding sites, particularly with enzymes that utilize this coenzyme. The binding affinity and orientation are critical for its function in redox reactions . Crystallographic studies have provided insights into its conformation and how it interacts with various proteins.

Chemical Reactions Analysis

Reactions

alpha-NADP+ participates in numerous biochemical reactions:

  • Redox reactions: It acts as an electron carrier, accepting electrons during metabolic processes.
  • Anabolic pathways: It is involved in biosynthetic pathways such as fatty acid synthesis and nucleotide synthesis.
  • Regeneration processes: alpha-NADP+ can be converted back to NADPH through reduction reactions mediated by various dehydrogenases.

Technical Details

The mechanism by which alpha-NADP+ functions as a cofactor involves its ability to undergo reversible oxidation-reduction reactions. For instance, in the pentose phosphate pathway, glucose-6-phosphate dehydrogenase catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone while reducing alpha-NADP+ to NADPH .

Mechanism of Action

The mechanism of action for alpha-NADP+ primarily revolves around its role as a coenzyme in redox reactions. It facilitates electron transfer by undergoing reduction to NADPH, which then acts as a reducing agent in various biosynthetic reactions:

  1. Electron Acceptance: During enzymatic reactions, alpha-NADP+ accepts electrons and hydrogen ions (H+) to form NADPH.
  2. Subsequent Reactions: The generated NADPH is utilized in anabolic processes such as lipid biosynthesis and nucleotide synthesis.
  3. Regeneration: NADPH can be oxidized back to alpha-NADP+, allowing for continuous cycling within metabolic pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 743.4 g/mol.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: Participates actively in redox reactions; sensitive to oxidation.

Relevant data indicates that the concentrations of alpha-NADP+ vary significantly across different cellular compartments, influencing metabolic fluxes .

Applications

alpha-NADP+ has several scientific uses:

  • Metabolic Studies: Used extensively in research related to cellular metabolism and energy production.
  • Enzyme Assays: Serves as a substrate or cofactor for various enzyme assays in biochemical research.
  • Therapeutic Research: Investigated for potential roles in diseases related to oxidative stress and metabolic disorders .
Biochemical Context of α-NADP(+) in Cellular Redox Systems

Role in NADPH/NADP+ Redox Couple Dynamics

The oxidized form of nicotinamide adenine dinucleotide phosphate, α-NADP(+), serves as the foundational precursor for the generation of NADPH, the primary reducing equivalent in cellular biochemistry. This redox couple (NADPH/NADP+) operates under distinct thermodynamic principles compared to the NADH/NAD+ system, with a standard reduction potential (E°) of -320 mV for NADPH/NADP+ versus -320 mV for NADH/NAD+, enabling NADPH to drive energetically demanding reductive biosynthesis [1] [8]. The α-NADP(+) molecule accepts a hydride ion (H−) at the C4 position of its nicotinamide ring during reduction, a reaction catalyzed by dehydrogenases such as glucose-6-phosphate dehydrogenase (G6PD) in the pentose phosphate pathway—the major cytosolic NADPH source in mammalian cells [1] [2].

Quantitative studies using genetically encoded biosensors (e.g., NAPstars) reveal that the NADPH/NADP+ ratio spans a dynamic range exceeding 5,000-fold across cellular compartments, with the cytosolic ratio maintained at 100–500 (highly reduced) under physiological conditions [4]. This steep gradient is essential for NADPH’s dual roles:

  • Reductive biosynthesis: Providing electrons for fatty acid, cholesterol, and nucleotide synthesis
  • Antioxidant defense: Regenerating reduced glutathione (GSH) and thioredoxin to neutralize reactive oxygen species (ROS) [1] [6]

Table 1: Thermodynamic and Kinetic Properties of NADP-Dependent Enzymes

EnzymeReduction Potential (E°')Km for α-NADP(+) (μM)Primary Cellular Function
Glucose-6-P Dehydrogenase-320 mV30–50Pentose phosphate pathway flux
Malic Enzyme-330 mV20–80Cytosolic NADPH generation
Isocitrate Dehydrogenase 1-325 mV10–40Cytosolic isocitrate oxidation
Ferredoxin-NADP+ Reductase-340 mV5–20Photosynthetic NADPH production
NADPH Oxidase (NOX2)N/A100–150Superoxide generation

Compartmentalization Across Subcellular Niches

α-NADP(+) and its reduced counterpart NADPH exhibit stringent compartmentalization, with distinct pools established in the cytosol, mitochondria, peroxisomes, and nucleus. This spatial segregation is enforced by the impermeability of biological membranes to pyridine nucleotides and the organelle-specific expression of NADP(H)-metabolizing enzymes [1] [6] [8].

Cytosolic Pool:

  • NADPH/NADP+ ratio: ~100–500 (highly reduced)
  • Key generators: Pentose phosphate pathway (G6PD, 6PGD), malic enzyme (ME1), isocitrate dehydrogenase 1 (IDH1)
  • Primary consumers: Fatty acid synthase (FAS), glutathione reductase (GSR), NOX enzymes [1] [6]

Mitochondrial Pool:

  • NADPH/NADP+ ratio: ~20–100 (moderately reduced)
  • Key generators: Nicotinamide nucleotide transhydrogenase (NNT), mitochondrial isocitrate dehydrogenase (IDH2), mitochondrial malic enzyme (ME3)
  • Primary consumers: Thioredoxin reductase 2 (TXNRD2), glutathione peroxidase 4 (GPX4), cytochrome P450 systems [1] [6] [8]

The interconversion between α-NADP(+) and NADPH is regulated by compartment-specific kinases and phosphatases. NAD kinases (NADKs) phosphorylate NAD+ to generate α-NADP(+)—NADK1 operates in the cytosol/nucleus, while NADK2 functions in mitochondria [8] [10]. Conversely, NADP+ phosphatases (MESH1 in cytosol, NOCT in mitochondria) dephosphorylate NADP(H) to NAD(H), providing critical regulation during metabolic stress [1] [10].

Table 2: Subcellular Distribution of NADPH-Generating Systems in Mammalian Liver

CompartmentNADPH/NADP+ RatioPrimary NADPH SourcesMajor NADPH Consumers
Cytosol100–500G6PD, 6PGD, ME1, IDH1FAS, GSR, NOX1–4
Mitochondria20–100NNT, IDH2, ME3, folate cycleTXNRD2, GPX4, CYP450s
Peroxisomes50–200Isocitrate dehydrogenase (IDP)Catalase regeneration, VLCFA β-oxidation
Nucleus50–150NMNAT1-dependent salvagePARP1, DNA repair enzymes

Evolutionary Conservation of NADP-Dependent Metabolic Networks

The centrality of α-NADP(+) in cellular redox biochemistry extends deep into evolutionary history, with NADP-dependent enzymes emerging early in prokaryotes and exhibiting remarkable conservation across eukaryotes. Critical NADPH-producing systems show high sequence and functional preservation:

  • Dehydrogenase Conservation:
  • G6PD homologs occur in bacteria (Zwf), archaea, and all eukaryotic lineages, with >60% sequence identity between human and E. coli enzymes [1]
  • Ferredoxin-NADP+ reductases (FNRs) in oxygenic photosynthesis retain identical catalytic residues (Tyr-303, Ser-223, Cys-261) from cyanobacteria to higher plants [1]

  • NAD Kinase (NADK) Evolution:

  • Prokaryotic NADKs (e.g., Mycobacterium tuberculosis PPKn) share a conserved ATP-binding P-loop motif (GXXGXGK) with eukaryotic isoforms [8] [10]
  • Mammalian NADK2 retains mitochondrial targeting sequences homologous to yeast Pos5p, essential for mitochondrial NADPH production [8]

  • NOX Enzyme Diversity:

  • Humans express seven NADPH oxidase isoforms (NOX1–5, DUOX1–2), while rodents lack NOX5 due to gene loss. DUOX2 exhibits the highest conservation (90% identity across mammals), reflecting its essential role in thyroid hormone synthesis [3]
  • Drosophila mitochondrial enzymes (e.g., α-glycerophosphate dehydrogenase) show catalytic properties identical to mammals, indicating deep functional conservation in NADP(H)-dependent energy metabolism [7]

Metabolic pathways utilizing α-NADP(+) demonstrate adaptive evolutionary patterns. In Drosophila, cytosolic malate dehydrogenase (s-MDH) shows thermal adaptation variants, while mitochondrial MDH (m-MDH) remains invariant, suggesting stronger evolutionary constraints on mitochondrial NADP(H)-dependent networks [7]. Similarly, the glutathione reductase system—consuming NADPH to reduce GSSG—retains >80% sequence identity from bacteria to humans, underscoring the non-redundant antioxidant role of NADPH [1] [8].

Table 3: Evolutionary Conservation of NADP-Dependent Enzymes Across Taxa

EnzymeHuman GeneConservation RangeKey Conserved Motifs
Glucose-6-P dehydrogenaseG6PDBacteria to mammals (60–90% id)NADP+-binding GGXGXXG, catalytic Tyr-401
Ferredoxin-NADP+ reductaseFNRCyanobacteria to plants (70% id)FAD-binding GXGXXG, Tyr-303, Ser-223
NAD kinase (cytosolic)NADKArchaea to mammals (55–85% id)P-loop GXXGXGK, catalytic Asp-220
NAD kinase (mitochondrial)NADK2Yeast to mammals (75% id)Mitochondrial targeting sequence, ATP lid
Dual oxidase 2DUOX2Fish to mammals (90% id)EF-hands, peroxidase homology domain

The integration of NADP(H) metabolism with circadian regulation further demonstrates evolutionary optimization. NADK expression oscillates in mammalian liver under control of the CLOCK/BMAL1 complex, synchronizing NADPH production with feeding-induced biosynthetic demands—a regulatory pattern conserved from fungi to mammals [8] [10]. This evolutionary tapestry highlights α-NADP(+) as a universally indispensable redox cofactor whose metabolic integration predates the divergence of major eukaryotic lineages.

Properties

Product Name

alpha-NADP(+)

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C21H29N7O17P3+

Molecular Weight

744.4 g/mol

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1

InChI Key

XJLXINKUBYWONI-OPDHFMQKSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

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